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Abstract
Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated hydroxyquinoline

derivative recognized for its therapeutic applications, primarily as a luminal amebicide.[1] A

thorough understanding of its physicochemical properties is paramount for formulation

development, quality control, and elucidation of its mechanism of action. This technical guide

provides an in-depth overview of the core physicochemical characteristics of

Diiodohydroxyquinoline, presents generalized experimental protocols for their determination,

and illustrates its proposed mechanism of action. All quantitative data is summarized for clarity,

and logical workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like

Diiodohydroxyquinoline are critical determinants of its biopharmaceutical behavior, including

absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Identity
IUPAC Name: 5,7-diiodoquinolin-8-ol[2]
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Synonyms: Iodoquinol, 5,7-Diiodo-8-hydroxyquinoline, 5,7-Diiodo-8-quinolinol[3][4]

CAS Number: 83-73-8[5]

Chemical Formula: C₉H₅I₂NO[6]

Molecular Weight: 396.95 g/mol [2]

Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of

Diiodohydroxyquinoline.

Table 1: General Physicochemical Properties

Property Value Source(s)

Appearance
Light yellow to light brown

crystalline powder.
[3][7]

Melting Point >200 °C (with decomposition) [5][7]

Boiling Point 401.8 ± 45.0 °C at 760 mmHg [5]

Density 2.5 ± 0.1 g/cm³ [5]

Polar Surface Area 33.12 Å² [6]

Table 2: Solubility and Partitioning Characteristics
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Property Value Source(s)

Water Solubility
0.0815 mg/mL (practically

insoluble)
[6][7]

Solubility in Organic Solvents

Sparingly soluble in alcohol,

ether, and acetone.[2][7]

Soluble in hot pyridine and hot

dioxane.[2]

[2][7]

LogP (Octanol-Water Partition

Coefficient)
3.69 - 4.11 [5][6]

LogS -3.7 [6]

Table 3: Ionization and Molecular Descriptors

Property Value Source(s)

pKa (Strongest Acidic) 7.39 [6]

pKa (Strongest Basic) 3.34 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Rotatable Bond Count 0 [6]

Experimental Protocols for Property Determination
Detailed experimental validation of physicochemical parameters is a cornerstone of drug

development.[8] While specific protocols for Diiodohydroxyquinoline are proprietary to

manufacturers, the following outlines standard methodologies employed for APIs.

Melting Point Determination
The melting point is a crucial indicator of purity.
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Methodology: A capillary melting point apparatus is commonly used. A small, finely powdered

sample of Diiodohydroxyquinoline is packed into a capillary tube. The tube is placed in the

apparatus and heated at a controlled rate. The temperature range from the appearance of

the first liquid droplet to the complete liquefaction of the sample is recorded as the melting

range. Given that Diiodohydroxyquinoline decomposes, the temperature at which

decomposition is observed is also noted.[5]

Solubility Determination
Solubility profoundly impacts bioavailability, especially for orally administered drugs.[9]

Methodology (Shake-Flask Method): An excess amount of Diiodohydroxyquinoline is

added to a known volume of the solvent (e.g., water, ethanol, buffers of physiological pH).

The resulting suspension is agitated in a constant temperature bath for a prolonged period

(e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is

filtered to remove undissolved solid. The concentration of Diiodohydroxyquinoline in the

clear filtrate is then quantified using a validated analytical technique, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

The workflow for this common experimental procedure is outlined below.
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Experimental Workflow: Shake-Flask Solubility Determination

Add excess Diiodohydroxyquinoline
to solvent

Equilibrate at constant
temperature with agitation

 24-48h 

Filter suspension to
remove undissolved solid

Quantify drug concentration
in filtrate via HPLC

Determine Equilibrium
Solubility

Click to download full resolution via product page

Workflow for determining equilibrium solubility.

LogP Determination
The n-octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity and its

ability to cross cell membranes.

Methodology (Shake-Flask Method): A solution of Diiodohydroxyquinoline is prepared in

one of the two immiscible phases (n-octanol or water). This solution is then mixed with a

known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to

allow for partitioning of the drug between the two layers and then allowed to stand until the

layers fully separate. The concentration of Diiodohydroxyquinoline in each layer is

determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). The partition
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coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the

concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: A Multi-faceted Approach
The precise mechanism of action for Diiodohydroxyquinoline is not fully elucidated, but it is

understood to be a luminal amebicide that acts locally within the gastrointestinal tract due to its

poor absorption.[1][10] The leading hypotheses suggest a multi-pronged attack on the parasite.

[10][11]

Chelation of Essential Metal Ions: Diiodohydroxyquinoline is believed to chelate essential

metal ions, particularly ferrous ions (Fe²⁺), which are critical cofactors for various parasitic

enzymatic processes.[1][10] By sequestering these ions, it disrupts the parasite's

metabolism, inhibiting growth and replication.[10]

Disruption of DNA Function: It has been proposed that, similar to other quinoline derivatives,

Diiodohydroxyquinoline may intercalate with the parasite's DNA.[10] This interaction could

interfere with DNA synthesis and function, ultimately leading to cell death.[10]

Membrane Disruption: There is also evidence to suggest that the compound may damage

the amoebic cell membrane, altering its integrity and permeability.[10] This can lead to the

loss of essential cellular components and subsequent lysis of the parasite.[10]

The proposed mechanisms are visualized in the signaling pathway diagram below.
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Proposed Mechanism of Action of Diiodohydroxyquinoline
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Proposed multi-target mechanism of Diiodohydroxyquinoline.

Conclusion
Diiodohydroxyquinoline possesses a distinct set of physicochemical properties,

characterized by high lipophilicity (LogP ~3.7-4.1), very low aqueous solubility, and a high

melting point with decomposition.[5][6][7] These characteristics are consistent with its clinical

use as a poorly absorbed, luminally-acting anti-parasitic agent. The proposed mechanisms of

action, including metal ion chelation and disruption of DNA and membrane function, provide a

rational basis for its therapeutic effect. The data and methodologies presented in this guide

serve as a critical resource for formulation scientists, medicinal chemists, and researchers

engaged in the development and characterization of quinoline-based therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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